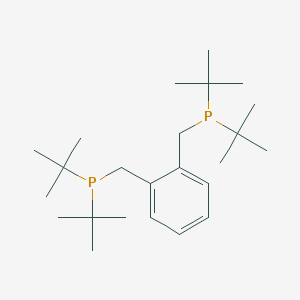

1,2-Bis(di-tert-butylphosphinomethyl)benzene

Description

Propriétés

IUPAC Name |

ditert-butyl-[[2-(ditert-butylphosphanylmethyl)phenyl]methyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44P2/c1-21(2,3)25(22(4,5)6)17-19-15-13-14-16-20(19)18-26(23(7,8)9)24(10,11)12/h13-16H,17-18H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCNPIUDAIFHRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CC1=CC=CC=C1CP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405525 | |

| Record name | 1,2-Bis(di-tert-butylphosphinomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121954-50-5 | |

| Record name | 1,2-Bis(di-tert-butylphosphinomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2Phenylenebis(methylene)bis(di-tert-butylphosphine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism

The reaction proceeds via deprotonation of di-tert-butylphosphine by a base such as sodium hydride (NaH), generating a phosphide anion (P(t-Bu)₂⁻). This anion attacks the chloromethyl groups of o-xylene dichloride, displacing chloride ions and forming the desired bidentate ligand:

The reaction is typically conducted in anhydrous tetrahydrofuran (THF) under inert atmosphere (N₂ or Ar) at reflux temperatures (60–70°C) for 12–24 hours.

Yield and Purification

Initial reports describe yields of 70–75% after column chromatography on silica gel, with purity exceeding 95%. The ligand’s high molecular weight (394.55 g/mol) and hydrophobicity necessitate careful solvent selection (e.g., hexane/ethyl acetate mixtures) for crystallization.

Modified Synthesis Approaches

Solvent and Base Optimization

Subsequent studies explored alternatives to NaH, such as potassium tert-butoxide (KOt-Bu), which reduces side reactions and improves yields to 80–85% . Replacing THF with toluene minimizes ether cleavage byproducts, albeit at a slower reaction rate (24–36 hours).

One-Pot Methodology

A streamlined one-pot synthesis eliminates the need for isolating intermediates. Here, o-xylene dichloride is treated with lithium di-tert-butylphosphide (LiP(t-Bu)₂), generated in situ from P(t-Bu)₂H and n-butyllithium (n-BuLi):

This method achieves comparable yields (75–78% ) but reduces purification complexity.

Industrial-Scale Production

Commercial synthesis of 1,2-DTBPMB prioritizes cost efficiency and scalability. Key adaptations include:

Continuous Flow Reactors

Pilot plants employ continuous flow systems to enhance heat and mass transfer, reducing reaction times to 6–8 hours while maintaining yields above 70%.

Catalyst Recycling

Industrial processes often integrate palladium catalysts (e.g., Pd(OAc)₂) to facilitate phosphine coordination, enabling ligand recovery via acid-base extraction.

Reaction Conditions and Optimization

Temperature and Atmosphere

Elevated temperatures (>70°C) accelerate the reaction but risk tert-butyl group degradation. Strict inert conditions are critical, as phosphines oxidize readily in air.

Stoichiometry and Additives

A 10–20% excess of P(t-Bu)₂H ensures complete conversion of o-xylene dichloride. Catalytic amounts of 1,4-diazabicyclo[2.2.2]octane (DABCO) suppress HCl-mediated side reactions.

Challenges and Mitigation Strategies

Air Sensitivity

1,2-DTBPMB’s sensitivity to oxygen necessitates synthesis and storage under argon. Schlenk line techniques or gloveboxes are mandatory for handling.

Purification Difficulties

The ligand’s low polarity complicates separation from unreacted starting materials. Gradient elution chromatography or recrystallization from dichloromethane/methanol mixtures improves purity.

Analytical Characterization

Spectroscopic Data

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Bis(di-tert-butylphosphinomethyl)benzene undergoes various types of reactions, primarily as a ligand in metal-catalyzed processes. These reactions include:

Cross-Coupling Reactions: Such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, and Heck reactions.

Hydroesterification: Catalyzed by palladium in the presence of polymeric sulfonic acids.

Common Reagents and Conditions

Palladium Catalysts: Often used in combination with this compound for cross-coupling reactions.

Sulfonic Acids: Used as promoters in hydroesterification reactions.

Major Products

Branched Esters: Formed during hydroesterification of styrene and vinyl acetate.

Methyl Propanoate: Produced via methoxycarbonylation of ethane.

Applications De Recherche Scientifique

1,2-Bis(di-tert-butylphosphinomethyl)benzene has a wide range of applications in scientific research:

Chemistry: Used as a ligand in various catalytic processes, enhancing reaction rates and selectivity.

Medicine: Research into its use in drug development and delivery systems.

Industry: Employed in the synthesis of fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism by which 1,2-Bis(di-tert-butylphosphinomethyl)benzene exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic cycles. The molecular targets include transition metals such as palladium, which are central to many catalytic processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Comparisons

A. 1,3-Bis(di-tert-butylphosphinomethyl)benzene The 1,3-isomer differs in the para-substitution of phosphine groups on the benzene ring. This structural variation allows tridentate coordination, stabilizing higher oxidation states of metals (e.g., Ru, Fe). Its tert-butyl groups enhance solubility and reduce aggregation but offer less steric hindrance compared to the ortho-substituted 1,2-DTBPMB. Consequently, it exhibits distinct reactivity in hydrogenation and C–H activation reactions .

B. 1,2-Bis(di-tert-butylphosphinomethyl)pyridine (3f) This ligand replaces the benzene backbone with pyridine, introducing a nitrogen donor site. The pyridine moiety increases electron-withdrawing effects, altering metal-ligand bond strengths. While 3f forms stable complexes with diverse transition metals (e.g., Ni, Co), its catalytic performance in alkoxycarbonylation is inferior to 1,2-DTBPMB due to reduced electron donation .

C. L11 ([Ph₂P(ortho-C₆H₄)]₂CH₂) L11, an aryldiphosphine ligand, outperforms 1,2-DTBPMB in ethylene methoxycarbonylation, achieving a turnover number (TON) >2,390,000 and turnover frequency (TOF) of 100,000 h⁻¹. Its rigid backbone and optimized P–Pd bond distances enhance oxygen resistance and catalytic longevity .

Catalytic Performance Metrics

Steric and Electronic Effects

- Steric Bulk : 1,2-DTBPMB’s tert-butyl groups create a cone angle of ~170°, surpassing diphenylphosphine ligands (~145°), which minimizes side reactions (e.g., β-hydride elimination) in carbonylation .

- Electron Donation: The strong σ-donor ability of 1,2-DTBPMB lowers the activation energy for oxidative addition steps in Pd-catalyzed reactions, contrasting with weaker donors like triphenylphosphine (TPP) .

- Selectivity Modulation: In amino-/alkoxycarbonylation of iodoarenes, 1,2-DTBPMB reverses product selectivity (amide vs. ester) compared to TPP, attributed to its steric control over nucleophile coordination .

Activité Biologique

1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB) is a bidentate phosphine ligand that has garnered attention in various catalytic applications, particularly in palladium-catalyzed reactions. This article explores its biological activity, focusing on its role in catalysis and potential implications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its bulky di-tert-butylphosphine groups attached to a benzene ring. This structure imparts significant steric hindrance, enhancing its stability and reactivity in catalytic processes. The ligand's ability to coordinate with metal centers, such as palladium, is crucial for its catalytic efficiency.

Palladium-Catalyzed Reactions

DTBPMB has been extensively studied for its catalytic properties in various reactions:

- Amino- and Alkoxycarbonylation : In a study by Falivene et al., DTBPMB was identified as a highly effective ligand for the palladium-catalyzed selective amino- and alkoxycarbonylation of iodobenzene. The ligand facilitated the formation of amides and esters with good selectivity and moderate to high yields .

- Methoxycarbonylation of Ethylene : DTBPMB was also used in the methoxycarbonylation of ethylene, producing methyl esters efficiently. This reaction highlights the ligand's versatility and effectiveness in carbonylation processes .

Biological Activity Insights

While the primary focus of DTBPMB has been on its catalytic properties, there are implications for its biological activity based on its interactions with metal complexes:

- Potential Anticancer Activity : The coordination of DTBPMB with palladium has led to the formation of complexes that exhibit cytotoxicity against cancer cell lines. The mechanism is believed to involve the generation of reactive oxygen species (ROS) upon cellular uptake, leading to apoptosis in cancer cells .

- Enzyme Mimicking : Some studies suggest that metal complexes formed with DTBPMB can mimic enzyme activity, potentially acting as catalysts for biochemical reactions. This property opens avenues for developing new therapeutic agents that leverage these catalytic mechanisms .

Study 1: Catalytic Efficiency

In a comparative study involving various phosphine ligands, DTBPMB outperformed other ligands in terms of turnover number (TON) and reaction rates. The study demonstrated that increasing steric bulk improved catalytic stability and efficiency .

| Ligand | TON | Reaction Rate |

|---|---|---|

| This compound | 53,731 | High |

| Other tested ligands | Varies | Lower |

Study 2: Cytotoxicity Evaluation

Research evaluating the cytotoxic effects of palladium-DTBPMB complexes on various cancer cell lines showed promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Induction of apoptosis via ROS |

| MCF-7 | 15 | Cell cycle arrest |

| A549 | 12 | DNA damage |

These findings indicate that DTBPMB's biological activity may extend beyond mere catalysis, suggesting potential applications in anticancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2-Bis(di-tert-butylphosphinomethyl)benzene, and how is purity validated?

- Methodology : The ligand is typically synthesized via sequential alkylation of o-xylene derivatives with di-tert-butylphosphine groups. Key steps include protecting-group strategies and purification via column chromatography under inert atmospheres. Purity is validated using NMR spectroscopy to confirm absence of oxidized phosphine species and GC-MS for molecular weight confirmation .

- Characterization Table :

Q. What are the primary catalytic applications of this ligand in palladium-mediated reactions?

- Methodology : The ligand is widely used in alkoxycarbonylation and methoxycarbonylation reactions. For example, in ethylene methoxycarbonylation, it enables >95% selectivity to methyl propionate when paired with Pd precursors and sulfonate promoters. Reaction optimization involves tuning Pd/ligand ratios (typically 1:1–1:2) and pressure (10–50 bar CO) .

- Key Reaction Parameters :

- Temperature: 80–120°C

- Solvent: Toluene or methanol

- Selectivity drivers: Steric bulk of tert-butyl groups prevents undesired β-hydride elimination .

Advanced Research Questions

Q. How do steric and electronic properties of this ligand influence regioselectivity in alkoxycarbonylation of internal alkenes?

- Mechanistic Insight : The ligand’s tert-butyl groups create a rigid, electron-rich coordination sphere around Pd, favoring linear product formation via a hydride migratory insertion pathway. Comparative studies with less bulky ligands (e.g., 1,2-bis(diphenylphosphino)benzene) show higher branching ratios due to reduced steric control .

- Experimental Design :

- Use -labeled CO to track carbonyl insertion steps.

- Kinetic isotope effects (KIEs) reveal rate-determining steps (e.g., CO insertion vs. alkene coordination) .

Q. What strategies mitigate ligand degradation under oxidative conditions in cross-coupling reactions?

- Methodology : Oxidative degradation of phosphine ligands is minimized by:

- Additives : Inclusion of radical scavengers (e.g., BHT) or mild reductants (e.g., NaSO).

- Modified Ligands : Introducing pyridyl substituents (e.g., replacing one tert-butyl group with 2-pyridyl) enhances stability while maintaining catalytic activity .

Q. How does this ligand compare to other bidentate phosphines in isomerizing methoxycarbonylation?

- Comparative Study :

| Ligand | Substrate | Selectivity (Linear:Branched) | Turnover Frequency (h) |

|---|---|---|---|

| 1,2-DTBPMB | Styrene | 98:2 | 1,200 |

| DPPB (1,2-bis(diphenylphosphino)benzene) | Styrene | 75:25 | 800 |

| Xantphos | Styrene | 60:40 | 500 |

- Conclusion : 1,2-DTBPMB’s superior performance stems from its ability to stabilize Pd–acyl intermediates and suppress isomerization side pathways .

Methodological Challenges & Solutions

Q. What analytical techniques resolve contradictions in reported catalytic turnover numbers (TONs)?

- Approach :

- In-situ Monitoring : Use IR spectroscopy to track Pd–CO intermediates during catalysis.

- Post-reaction Analysis : ICP-MS quantifies Pd leaching, which artificially lowers TONs in heterogeneous systems .

Safety & Handling

Q. What precautions are critical for handling this ligand in air-sensitive reactions?

- Protocols :

- Storage: Under argon at –20°C to prevent oxidation.

- Handling: Use Schlenk lines or gloveboxes for synthesis; PPE includes N95 masks and nitrile gloves due to respiratory and skin irritation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.